An In-Depth Technical Guide to 3-Amino-5-fluorobenzene-1-sulfonamide: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Amino-5-fluorobenzene-1-sulfonamide: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Arylsulfonamides
3-Amino-5-fluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide that has garnered significant interest within the medicinal chemistry landscape. Its structural architecture, featuring a sulfonamide moiety, an amino group, and a strategically positioned fluorine atom, makes it a valuable building block for the synthesis of complex molecular entities with potential therapeutic applications. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a desirable starting material in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-5-fluorobenzene-1-sulfonamide, offering insights for its effective utilization in research and development.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 3-Amino-5-fluorobenzene-1-sulfonamide is paramount for its effective handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1193388-81-6 | [1] |
| Molecular Formula | C₆H₇FN₂O₂S | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not explicitly available. For comparison, the related compound 3-aminobenzenesulfonamide has a melting point of 164-166 °C.[2][3] The melting point of 3-Amino-5-fluorobenzene-1-sulfonamide is likely to be in a similar range. | General knowledge |
| Boiling Point | Data not available. Sulfonamides generally have high boiling points and may decompose upon heating. | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in water is likely to be low. For context, p-Aminobenzenesulfonamide has been studied for its solubility in various solvents.[4] | General knowledge |
| pKa | Data not available. The pKa of the sulfonamide group is influenced by the electronic nature of the aromatic ring. The electron-withdrawing fluorine atom is expected to slightly decrease the pKa compared to the non-fluorinated analog. | General knowledge |
Spectroscopic Profile: A Fingerprint for Identification
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The ¹³C NMR spectrum will provide information about the carbon skeleton, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:
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N-H stretching vibrations of the amino and sulfonamide groups.
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S=O stretching vibrations of the sulfonamide group.
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C-F stretching vibrations.
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Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-Amino-5-fluorobenzene-1-sulfonamide (190.20 g/mol ).
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide typically involves a multi-step sequence, leveraging established methodologies for the introduction of the sulfonamide and amino functionalities onto the fluorinated benzene ring.
Proposed Synthetic Pathway
A plausible synthetic route, based on general principles of sulfonamide synthesis, is outlined below.[5][6]
A proposed synthetic pathway for 3-Amino-5-fluorobenzene-1-sulfonamide.
Key Reactions and Reactivity Profile
The reactivity of 3-Amino-5-fluorobenzene-1-sulfonamide is dictated by its three key functional groups:
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Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, diazotization, and condensation reactions. This functionality is often a key handle for further molecular elaboration in multi-step syntheses.[7]
-
Sulfonamide Group: The sulfonamide moiety is a versatile functional group in medicinal chemistry. The acidic N-H proton can be deprotonated to form a sulfonamidate anion, which can then act as a nucleophile. The sulfonamide group is also known to engage in hydrogen bonding interactions, which can be crucial for binding to biological targets.
-
Fluorinated Aromatic Ring: The fluorine atom influences the electronic properties of the benzene ring, making it more electron-deficient. This can affect the regioselectivity of electrophilic aromatic substitution reactions.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of functional groups in 3-Amino-5-fluorobenzene-1-sulfonamide makes it a valuable scaffold for the development of a wide range of therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including antibacterial, and anticancer agents.[8][9] The presence of the amino group provides a convenient point for diversification, allowing for the synthesis of large compound libraries for high-throughput screening.
The strategic placement of the fluorine atom can confer several advantages in drug design, including:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the drug molecule.[10]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
The following is a generalized experimental protocol for the synthesis of a sulfonamide from a sulfonyl chloride and an amine, which can be adapted for the final amination step in the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide.[11]
Materials:
-
Aryl sulfonyl chloride
-
Amine (e.g., aqueous ammonia)
-
Suitable solvent (e.g., tetrahydrofuran, acetone)
-
Base (e.g., pyridine, triethylamine) if a free amine is used instead of ammonia
-
Crushed ice
-
Deionized water
Procedure:
-
Dissolve the aryl sulfonyl chloride in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the amine (or a solution of the amine and a base) to the cooled solution of the sulfonyl chloride with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for a specified period (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the sulfonamide product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.
-
Dry the purified product under vacuum.
Safety and Handling
3-Amino-5-fluorobenzene-1-sulfonamide is classified with the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Amino-5-fluorobenzene-1-sulfonamide stands as a strategically important building block for the synthesis of novel bioactive molecules. Its unique combination of a sulfonamide pharmacophore, a reactive amino handle, and a modulating fluorine atom provides a versatile platform for the design and development of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and synthetic accessibility is crucial for unlocking its full potential in the ongoing quest for innovative medicines.
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Figure 1. Chemical Structure of 3-Amino-5-fluorobenzene-1-sulfonamide.




